tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate
Description
tert-Butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate (hereafter referred to as the target compound) is a chiral quinazolinone derivative synthesized via a three-component reaction involving 2-aminobenzoic acid, Boc-L-alanine, and 4-ethoxyaniline . The compound is isolated as a brown solid with a yield of 66% and enantiomeric excess (ee) exceeding 99%, achieved through enantioselective chromatography using a (R,R)-Whelk-O column under hexane/isopropanol conditions . Its structure features a 4-ethoxyphenyl substituent at the quinazolinone C3 position and a Boc-protected ethylamine side chain at C2, which may confer unique physicochemical and biological properties compared to analogs .
Properties
IUPAC Name |
tert-butyl N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-29-17-13-11-16(12-14-17)26-20(15(2)24-22(28)30-23(3,4)5)25-19-10-8-7-9-18(19)21(26)27/h7-15H,6H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVRTLAWQZFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or carbodiimide to form the quinazolinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the quinazolinone intermediate.
Attachment of the Tert-Butyl Carbamate Moiety: The final step involves the reaction of the quinazolinone-ethoxyphenyl intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxyphenyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinazolinone core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine
In medicine, ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-TERT-BUTYL 1-(3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)ETHYLCARBAMATE involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethoxyphenyl group and tert-butyl carbamate moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to the N-Boc-2-alkylaminoquinazolin-4(3H)-one family.
Structural Analogues in the Quinazolinone Series
- Substituent Effects: The 4-ethoxyphenyl group in the target compound enhances electron-donating properties compared to unsubstituted phenyl or chloro-substituted analogs (e.g., tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate) . This may improve binding to electron-deficient biological targets. Methoxy or morpholine-containing derivatives (e.g., tert-butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate) exhibit improved aqueous solubility due to polar functional groups .
Pharmacological and Physicochemical Properties
- Anti-inflammatory Potential: Unlike benzoxazole derivatives (e.g., ), the target compound’s quinazolinone core may target kinase or protease pathways rather than LPS-mediated inflammation.
- Metabolic Stability : Boc protection of the amine group (common in all listed compounds) mitigates rapid metabolic degradation, a feature shared with analogs like tert-butyl N-[2-(naphthalen-2-yl)ethyl]carbamate .
Biological Activity
Introduction
Tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinazolinone core, which is known for various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name and structure:
- IUPAC Name : tert-butyl N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate
- Chemical Structure :
This structure includes functional groups that contribute to its reactivity and biological activity, particularly the quinazolinone moiety which is implicated in various therapeutic effects.
Pharmacological Properties
-
Anti-Cancer Activity :
- The quinazolinone derivatives have been extensively studied for their anti-cancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the quinazolinone core can enhance its potency against breast and lung cancer cells .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Interaction with DNA : Some studies suggest that quinazolinones can intercalate into DNA, disrupting replication in cancer cells.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Ethoxy group addition | Increased membrane permeability | |
| Variations on quinazolinone core | Enhanced cytotoxicity |
Case Study 1: Anti-Cancer Efficacy
In a study published in 2020, researchers synthesized several derivatives of quinazolinones, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anti-cancer activity.
Case Study 2: Inflammation Model
A model of acute inflammation was used to assess the anti-inflammatory effects of the compound. Results demonstrated a significant reduction in edema formation compared to control groups, indicating its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
